6-(2-bromoacetyl)pyridazin-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5BrN2O2 |
|---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
3-(2-bromoacetyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C6H5BrN2O2/c7-3-5(10)4-1-2-6(11)9-8-4/h1-2H,3H2,(H,9,11) |
InChI Key |
MZKHXWVIROXTNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NN=C1C(=O)CBr |
Origin of Product |
United States |
Retrosynthetic Analysis and Synthetic Methodologies for 6 2 Bromoacetyl Pyridazin 3 2h One
Strategic Disconnections for the Pyridazin-3(2H)-one Core
The most classic and widely employed method for synthesizing the pyridazinone core involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. researchgate.net For the synthesis of pyridazin-3(2H)-ones specifically, γ-keto acids or their ester equivalents are the ideal starting materials. The reaction proceeds by the condensation of hydrazine hydrate (B1144303) with the γ-keto acid, leading to the formation of a dihydropyridazinone intermediate, which can subsequently be aromatized to the desired pyridazinone. researchgate.net
The general mechanism involves an initial reaction between hydrazine and the keto-carbonyl group to form a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the acid or ester carbonyl group, and subsequent dehydration to yield the stable six-membered ring.
| Precursor (γ-Keto Acid) | Hydrazine Derivative | Resulting 6-Substituted Pyridazin-3(2H)-one |
| 4-Oxopentanoic acid | Hydrazine hydrate | 6-Methylpyridazin-3(2H)-one |
| 4-Oxo-4-phenylbutanoic acid | Hydrazine hydrate | 6-Phenylpyridazin-3(2H)-one |
| 3-(4-Fluorobenzoyl)propionic acid | Hydrazine hydrate | 6-(4-Fluorophenyl)-4,5-dihydropyridazin-3(2H)-one researchgate.net |
| γ-Keto acid from Friedel-Crafts acylation of o-cresyl methyl ether with succinic anhydride | Hydrazine hydrate | 4,5-Dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone scispace.com |
This table illustrates common cyclocondensation reactions to form pyridazinone rings.
Beyond direct cyclocondensation, other synthetic routes can furnish the pyridazinone moiety. One common strategy involves the chemical modification of a related heterocyclic precursor. For instance, a 1,4-keto-ester can yield a dihydropyridazinone upon reaction with hydrazine. This saturated intermediate can then be dehydrogenated to the fully aromatic pyridazinone, often through a two-step process involving C-bromination followed by dehydrobromination. researchgate.net
Another advanced approach involves cycloaddition reactions. Aza-Diels-Alder reactions, for example, can be utilized to construct the pyridazine (B1198779) ring system. organic-chemistry.orgorganic-chemistry.org The reaction of 1,2,3-triazines with 1-propynylamines provides a regioselective route to pyridazine derivatives. organic-chemistry.org Similarly, an inverse electron demand Diels-Alder reaction between an s-tetrazine and a silyl (B83357) enol ether can produce functionalized pyridazines. organic-chemistry.org These methods offer alternative pathways to the core structure, often with high regiocontrol.
| Precursor Type | Transformation Method | Description |
| Dihydropyridazinone | Dehydrogenation | Aromatization of the heterocyclic ring, often via bromination-dehydrobromination, to form the pyridazinone. researchgate.net |
| 1,2,3-Triazine & 1-Propynylamine | Aza-Diels-Alder Reaction | [4+2] cycloaddition to form the pyridazine ring under neutral, metal-free conditions. organic-chemistry.org |
| 1,2,4,5-Tetrazine (B1199680) & Silyl Enol Ether | Inverse Electron Demand Diels-Alder | Lewis acid-mediated cycloaddition providing highly functionalized pyridazines. organic-chemistry.org |
This table summarizes alternative transformations to achieve the pyridazinone core.
Approaches for Introducing the Acetyl and Bromoacetyl Functionalities
Once the pyridazinone core is established, the subsequent steps involve the introduction and modification of the side chain at the C6 position to arrive at the final target compound.
The introduction of an acetyl group onto the C6 position of the pyridazin-3(2H)-one ring is a key synthetic challenge. Direct Friedel-Crafts acylation of the pyridazinone heterocycle can be complicated by the presence of the nitrogen atoms, which can coordinate with the Lewis acid catalyst, thereby deactivating the ring towards electrophilic substitution.
Alternative strategies often prove more effective:
Synthesis from a Pre-functionalized Precursor: A more reliable approach is to carry the C6 substituent through the synthesis. For example, starting the cyclocondensation (Section 2.1.1) with a γ,δ-diketo acid or its synthetic equivalent would directly yield the 6-acetylpyridazin-3(2H)-one.
Cross-Coupling Reactions: If starting from a 6-halopyridazin-3(2H)-one, modern cross-coupling reactions provide a powerful tool. For example, a Suzuki coupling with an arylboronic acid can introduce an aryl group at the C6 position. researchgate.net By analogy, a Stille coupling with tributyl(1-ethoxyvinyl)tin or a related organometallic reagent, followed by hydrolysis, could be employed to install the acetyl group.
Oxidation of an Ethyl Group: If 6-ethylpyridazin-3(2H)-one is available, oxidation of the ethyl side chain could potentially yield the desired acetyl group, although controlling the oxidation to stop at the ketone stage can be challenging.
The final step in the synthesis is the alpha-bromination of the acetyl group in 6-acetylpyridazin-3(2H)-one. This is a common transformation for carbonyl compounds and typically proceeds through an enol or enolate intermediate. nih.gov
The α-bromination of ketones can be effectively achieved using molecular bromine (Br₂) in the presence of an acid catalyst, such as acetic acid or hydrobromic acid. masterorganicchemistry.commdpi.com The acid catalyzes the formation of the enol tautomer of the acetyl group. This enol is the active nucleophile that attacks a molecule of bromine, leading to the formation of the α-bromo ketone and HBr. masterorganicchemistry.com This method is often highly efficient for aromatic ketones. mdpi.com
Several brominating agents can be employed for this transformation, each with specific advantages regarding reactivity and handling.
| Brominating Agent | Typical Conditions | Mechanism | Notes |
| Bromine (Br₂) | Acetic Acid (solvent/catalyst) | Acid-catalyzed enol formation, followed by electrophilic attack on Br₂. masterorganicchemistry.commdpi.com | The most direct and common method. Can generate corrosive HBr as a byproduct. |
| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄) or radical initiator | Can proceed via an ionic or radical pathway depending on conditions. | A solid reagent that is easier and safer to handle than liquid bromine. nih.gov |
| Copper(II) Bromide (CuBr₂) | Reflux in solvent like Ethyl Acetate/Chloroform | Acts as both a source of bromine and a Lewis acid catalyst. | Often provides good yields and can be more selective than Br₂. nih.gov |
| Pyridinium Hydrobromide Perbromide | Acetic Acid | A solid complex that releases Br₂ in situ, offering easier handling. | Effective for the bromination of various acetophenone (B1666503) derivatives. nih.gov |
This table compares common reagents for the alpha-bromination of acetyl groups.
The choice of reagent and conditions depends on the specific substrate and desired selectivity, but the direct bromination with Br₂ in an acidic medium remains a primary and effective method for synthesizing α-bromo ketones like 6-(2-bromoacetyl)pyridazin-3(2H)-one. mdpi.com
Alpha-Bromination Strategies for Carbonyl Compounds
Indirect Routes via Halogenation Reagents
In the synthesis of this compound and its precursors, halogenation reagents are often employed in roles other than the direct installation of the bromine atom on the acetyl side chain. A key indirect application is the aromatization of a 4,5-dihydropyridazin-3(2H)-one ring to the corresponding pyridazin-3(2H)-one. This transformation is a critical step in many synthetic sequences leading to the unsaturated pyridazinone core.
A common method involves the use of bromine in a suitable solvent, such as glacial acetic acid. The reaction proceeds by the dehydrogenation of the saturated heterocyclic ring. For instance, a 6-substituted-4,5-dihydropyridazin-3(2H)-one can be effectively converted to its aromatic counterpart by dropwise addition of a bromine solution in glacial acetic acid at elevated temperatures (e.g., 60–70 °C), followed by a period of reflux. The likely mechanism involves an initial bromination at the C4 or C5 position, followed by the elimination of hydrogen bromide to introduce a double bond. A subsequent tautomerization and further elimination would lead to the stable aromatic pyridazinone ring. This method provides a reliable route to the core structure required for subsequent functionalization at the C6 position.
Alternative Synthetic Routes to the Target Compound and its Structural Analogs
Beyond the direct functionalization of a pre-formed pyridazinone ring, several alternative strategies exist for the construction of the 6-substituted pyridazin-3(2H)-one core. These methods offer access to a wide variety of structural analogs by employing different starting materials and reaction cascades.
Cycloaddition Reactions: The inverse electron-demand aza-Diels-Alder reaction is a powerful tool for constructing the pyridazine ring. This approach typically involves the reaction of an electron-deficient diene, such as a 1,2,4,5-tetrazine or a 1,2,3-triazine, with an electron-rich dienophile like an enamine, ynamine, or alkyne. organic-chemistry.orgorganic-chemistry.orgacs.orgacs.orgnih.gov This method allows for a highly regioselective synthesis of substituted pyridazines, which can then be further elaborated to the desired pyridazinone. For example, reacting 1,2,3-triazines with 1-propynylamines can yield 6-aryl-pyridazin-3-amines under neutral, metal-free conditions. organic-chemistry.orgacs.orgacs.orgnih.gov
Condensation of γ-Keto Acids with Hydrazines: This is one of the most classical and widely used methods for synthesizing 4,5-dihydropyridazin-3(2H)-ones. A γ-keto acid is condensed with hydrazine hydrate or a substituted hydrazine, typically under reflux in a solvent like ethanol (B145695) or acetic acid, to form the heterocyclic ring. researchgate.netmdpi.com The resulting dihydropyridazinone can then be aromatized as described previously (Section 2.2.2.2) to yield the pyridazin-3(2H)-one core. This route is particularly useful for preparing 6-aryl or 6-alkyl pyridazinones. nih.gov
Annulation of Hydrazones: A copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines. These intermediates can be readily converted to the corresponding aromatic pyridazines upon treatment with a base like sodium hydroxide. organic-chemistry.org Another approach involves the [4+2] annulation of ketene (B1206846) N,S-acetals with N-tosylhydrazones, promoted by reagents like TBAI/K₂S₂O₈, to furnish trisubstituted pyridazines. organic-chemistry.org
Solid-Phase Synthesis: For the generation of libraries of analogs, solid-phase synthesis offers a high-throughput alternative. A pyridazinone scaffold, such as 3,6-dichloropyridazine, can be immobilized on a solid support like Wang resin. nih.govresearchgate.net Subsequent reactions, such as Suzuki cross-coupling with various arylboronic acids, can be performed on the resin-bound intermediate. nih.govresearchgate.net Final cleavage from the resin yields a diverse set of 6-arylpyridazin-3(2H)-ones. nih.govresearchgate.net
These alternative routes provide synthetic chemists with a versatile toolkit for accessing not only the target compound but also a wide range of structurally related analogs, enabling extensive structure-activity relationship studies.
The Versatile Reactivity of this compound in Heterocyclic Synthesis
The chemical compound this compound is a notable heterocyclic molecule featuring a pyridazinone core. This core is a six-membered ring with two adjacent nitrogen atoms and a ketone group. Attached to this core is a bromoacetyl group, which plays a crucial role in the compound's reactivity. The presence of both electrophilic and nucleophilic centers within its structure makes it a valuable intermediate in the synthesis of a variety of more complex molecules. vulcanchem.com
Reactivity and Chemical Transformations
The reactivity of this compound is largely dictated by the bromoacetyl moiety. This functional group is a key player in a range of chemical transformations, particularly nucleophilic substitution and cyclization reactions, which allow for the construction of diverse heterocyclic systems.
Reactivity of the 2-Bromoacetyl Moiety
The 2-bromoacetyl group is characterized by a reactive carbon-bromine bond, making it an excellent electrophile. The bromine atom is a good leaving group, and the adjacent carbonyl group activates the α-carbon, rendering it susceptible to attack by nucleophiles.
The primary mode of reaction for the 2-bromoacetyl group is the SN2 displacement of the bromide ion by a variety of nucleophiles. This reaction is a cornerstone of its utility in synthetic chemistry, providing a straightforward method for introducing new functional groups.
Displacement with Oxygen Nucleophiles: Alkoxides and phenoxides can react with this compound to form the corresponding ethers. These reactions typically proceed under basic conditions to generate the nucleophilic oxygen species.
Displacement with Nitrogen Nucleophiles: A wide array of nitrogen-containing nucleophiles, such as primary and secondary amines, as well as hydrazines, readily displace the bromine atom. wur.nl This leads to the formation of α-aminoketones and related derivatives, which are important precursors for many biologically active compounds.
Displacement with Sulfur and Phosphorus Nucleophiles: Sulfur nucleophiles, like thiols and thiophenols, react in a similar fashion to their oxygen counterparts to yield thioethers. Phosphorus nucleophiles, such as phosphines and phosphites, can also participate in these substitution reactions.
| Nucleophile | Product Type |
|---|---|
| Alkoxides/Phenoxides | Ethers |
| Amines/Hydrazines | α-Aminoketones |
| Thiols/Thiophenols | Thioethers |
The strategic placement of the bromoacetyl group on the pyridazinone ring allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are particularly valuable for creating novel molecular scaffolds.
Formation of Five-Membered Heterocycles: The reaction of this compound with appropriate binucleophilic reagents can lead to the construction of fused five-membered rings. For instance, reaction with a thioamide can yield a thiazole (B1198619) ring, while reaction with an amidine can result in an imidazole (B134444) ring. Similarly, other five-membered heterocycles like pyrroles can be synthesized through carefully designed reaction pathways.
| Reagent | Fused Heterocycle |
|---|---|
| Thioamide | Thiazole |
| Amidine | Imidazole |
Reactivity and Chemical Transformations of 6 2 Bromoacetyl Pyridazin 3 2h One
Reactivity of the 2-Bromoacetyl Moiety
Intramolecular Cyclization Reactions Involving the Bromoacetyl Group
Formation of Six-Membered Heterocycles (e.g., Pyrazines, Pyridines)
The 6-(2-bromoacetyl)pyridazin-3(2H)-one molecule serves as a valuable synthon for the construction of more complex, fused heterocyclic systems. The α-haloketone moiety is a key reactive feature that can participate in cyclocondensation reactions to form new six-membered rings.
Pyrazine (B50134) Formation: While specific examples starting from this compound are not extensively documented, the established reactivity of α-haloketones suggests a plausible pathway to pyrazine derivatives. The reaction of an α-haloketone with a 1,2-diamine is a known method for pyrazine synthesis. In this context, the bromoacetyl group could react with a suitable diamine, leading to the formation of a fused pyrazino[2,3-d]pyridazine (B14761559) structure.
Pyridine (B92270) Synthesis: The synthesis of pyridine rings can also be envisioned through various condensation strategies. For instance, the Hantzsch pyridine synthesis, which traditionally involves a β-ketoester, an aldehyde, and ammonia, has variations that can accommodate α-haloketones. Condensation of this compound with enamines or other suitable three-carbon synthons could potentially yield highly substituted pyridinyl-pyridazinone derivatives.
Alkylation Reactions Utilizing the Bromoacetyl Group
The bromoacetyl group is an excellent electrophilic site, making this compound a potent alkylating agent for a variety of nucleophiles. The carbon atom attached to the bromine is susceptible to nucleophilic attack, leading to the displacement of the bromide ion in a classic SN2 reaction. This reactivity is fundamental to its utility in building larger molecular architectures.
The reaction is a versatile method for forming new carbon-heteroatom bonds. A wide range of nucleophiles can be employed, as detailed in the table below.
| Nucleophile Type | Example Nucleophile | Resulting Linkage | Product Class |
| Amine | Primary/Secondary Amines (e.g., Aniline, Morpholine) | C-N | α-Aminoketone |
| Thiol | Thiophenols, Alkylthiols | C-S | α-Thioketone |
| Alkoxide | Sodium Ethoxide | C-O | α-Alkoxyketone |
These alkylation reactions are typically straightforward and proceed under mild conditions. For example, the N-alkylation of primary and secondary amines can lead to overalkylation, but for laboratory purposes, it is a common method for synthesizing tertiary amines and quaternary ammonium (B1175870) salts. wikipedia.org The reaction with thiourea (B124793), for instance, is a common pathway to aminothiazole derivatives, suggesting that this compound could be a precursor to pyridazinyl-thiazole compounds. tubitak.gov.trekb.eg
Reductive Transformations of the Carbonyl Group
The exocyclic carbonyl group within the bromoacetyl moiety is susceptible to reduction, providing a route to secondary alcohol derivatives. The choice of reducing agent is critical to ensure selectivity, particularly to avoid reactions with the lactam carbonyl in the pyridazinone ring.
Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for this transformation. It is a mild reducing agent capable of selectively reducing aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comyoutube.com Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically reduce amides or esters under standard conditions, leaving the pyridazinone ring's lactam functionality intact. masterorganicchemistry.com
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide, typically by the solvent (e.g., methanol (B129727) or ethanol), yields the secondary alcohol. This transformation converts the 6-(2-bromoacetyl) group into a 6-(2-bromo-1-hydroxyethyl) substituent, introducing a new chiral center and expanding the synthetic possibilities of the molecule.
Table 1: Summary of Reductive Transformation
| Reactant | Reagent | Product | Key Transformation |
|---|---|---|---|
| This compound | Sodium Borohydride (NaBH₄) | 6-(2-bromo-1-hydroxyethyl)pyridazin-3(2H)-one | Ketone → Secondary Alcohol |
Reactivity of the Pyridazin-3(2H)-one Ring System
The pyridazin-3(2H)-one core possesses its own distinct reactivity patterns, influenced by the two adjacent nitrogen atoms and the conjugated carbonyl group.
Electrophilic Aromatic Substitution Patterns
The pyridazin-3(2H)-one ring is an electron-deficient heterocyclic system. The two nitrogen atoms exert an inductive electron-withdrawing effect, which deactivates the ring towards electrophilic aromatic substitution (SEAr). wikipedia.org This effect is analogous to that seen in pyridine, which undergoes electrophilic substitution only under harsh conditions. The presence of the carbonyl group further withdraws electron density from the ring, increasing this deactivation. Consequently, direct electrophilic substitution on the carbon atoms of the pyridazinone ring is generally difficult to achieve and is not a common transformation for this system. wikipedia.orgmasterorganicchemistry.com
Nucleophilic Additions/Substitutions on the Pyridazinone Core
In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridazinone ring makes it susceptible to nucleophilic attack. Nucleophilic substitution reactions can occur, particularly if a good leaving group is present on the ring. For example, halogenated pyridazinones readily undergo nucleophilic aromatic substitution. wur.nl
Research has also demonstrated that even in the absence of a halogen, direct functionalization is possible. Studies on 2-benzyl-5-halopyridazin-3(2H)-ones reacting with Grignard reagents have shown that 4,5-disubstituted products can be formed. nih.gov This indicates that the ring can be attacked by strong nucleophiles. Furthermore, insight into reaction mechanisms has led to methods for the direct transformation of pyridazinones into C-4 alkyl and aryl derivatives, representing a nucleophilic substitution of hydrogen. nih.gov
Tautomeric Equilibrium Investigations of the Pyridazin-3(2H)-one Moiety
The pyridazin-3(2H)-one moiety can exist in a tautomeric equilibrium between the lactam (amide) form and the lactim (hydroxy/aromatic) form, also known as pyridazin-3-ol. nih.govresearchgate.net The position of this equilibrium is a critical aspect of its chemical character.
Extensive theoretical studies using density functional theory (DFT) have investigated this tautomeric conversion. nih.gov The research indicates that the pyridazin-3(2H)-one (lactam) form is significantly more stable than the pyridazin-3-ol (lactim) form. nih.govresearchgate.net
Two primary mechanisms for the interconversion have been considered:
Direct Hydrogen Transfer: This pathway involves a direct intramolecular transfer of the hydrogen atom from the nitrogen to the carbonyl oxygen. It proceeds through a strained four-membered transition state and has a very high calculated activation energy of 42.64 kcal/mol. nih.gov
Dimer-Assisted Double Hydrogen Transfer: In this mechanism, two pyridazinone molecules form a dimer, facilitating a simultaneous transfer of two hydrogen atoms. This pathway has a much lower activation energy of 14.66 kcal/mol, making it the more favorable route. nih.gov
The use of protic polar solvents can help reduce the high activation energy associated with the direct transfer mechanism. nih.gov However, under most conditions, the equilibrium strongly favors the lactam structure, which dictates the primary reactivity of the ring system.
Chemo- and Regioselectivity in Multi-functional Transformations
The presence of both a reactive α-bromo ketone and a pyridazinone ring in this compound raises important questions of selectivity in its chemical transformations.
Chemoselectivity:
The bromoacetyl group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles (e.g., amines, thiols, carboxylates). In contrast, the pyridazinone ring itself is generally less reactive towards nucleophiles unless activated by electron-withdrawing groups or in the context of SₙAr reactions with a suitable leaving group.
Therefore, in reactions with nucleophiles, the bromoacetyl moiety is expected to be the primary site of reaction under mild conditions. For instance, treatment with a primary or secondary amine would likely lead to the formation of an α-amino ketone derivative, leaving the pyridazinone ring intact.
To achieve reactions on the pyridazinone ring, such as the palladium-catalyzed couplings discussed above, the bromoacetyl group would likely need to be protected or the reaction conditions carefully chosen to avoid side reactions. Alternatively, the high reactivity of the bromoacetyl group can be exploited to first build a more complex side chain, followed by functionalization of the pyridazinone ring.
Regioselectivity:
Regioselectivity becomes a key consideration when multiple positions on the pyridazinone ring are available for functionalization. For a hypothetical 6-acetylpyridazin-3(2H)-one derivative with halogens at both the C4 and C5 positions, the regioselectivity of a mono-arylation under Suzuki conditions can be an issue. It has been reported that N-protected 4,5-dichloropyridazin-3(2H)-ones cannot be regioselectively monoarylated at position 4. The electronic and steric environment of each position on the ring will dictate the preferred site of reaction.
In the context of this compound, regioselectivity would be a central theme if one were to introduce a leaving group onto the pyridazinone ring for subsequent cross-coupling. The directing effects of the existing substituents would influence the position of the incoming group.
Applications in Advanced Organic Synthesis and Materials Science Research
6-(2-Bromoacetyl)pyridazin-3(2H)-one as a Versatile Synthetic Building Block
The reactivity of this compound is dominated by the bromoacetyl group. The presence of a bromine atom alpha to a carbonyl group creates a potent electrophilic site, which is highly susceptible to nucleophilic substitution. This reactivity, combined with the stable pyridazinone core, allows for its use as a foundational element in the construction of diverse molecular architectures.
The bifunctional nature of this compound makes it an ideal precursor for synthesizing polycyclic heterocyclic systems where another ring is fused to the pyridazine (B1198779) core. scispace.comorganic-chemistry.org The bromoacetyl moiety can react with a wide range of binucleophilic reagents to construct new five- or six-membered rings. For instance, reaction with thiourea (B124793) or thioamides can lead to the formation of thiazole-fused pyridazinones, while condensation with hydrazines can yield pyridazino-pyridazine derivatives. nih.gov
These reactions are pivotal as they provide access to novel chemical scaffolds that are otherwise difficult to synthesize. researchgate.net Fused heterocyclic systems often exhibit unique electronic and steric properties, making them valuable targets in chemical research. The specific reaction pathways are dictated by the choice of the nucleophile and reaction conditions, offering a modular approach to a variety of fused systems. nih.govmdpi.com
Below is a table illustrating potential cyclocondensation reactions to form fused systems.
| Reagent | Fused Heterocyclic System |
| Thiourea | Imidazo[2,1-b]pyridazinone |
| Hydrazine (B178648) Derivatives | Pyridazino[4,5-c]pyridazine |
| Amidines | Imidazo[1,2-b]pyridazine (B131497) |
| β-Enaminones | Pyrido[1,2-b]pyridazinone |
In modern chemical research, the generation of molecular libraries for screening purposes is crucial. The pyridazinone ring is considered a "privileged scaffold" due to its ability to serve as a core structure for compounds with diverse applications. rsc.orgrsc.orgresearchgate.net this compound is exceptionally well-suited for this purpose. The reactive bromoacetyl handle allows for the straightforward introduction of a wide array of chemical functionalities through nucleophilic substitution.
By reacting the parent compound with a library of diverse amines, thiols, alcohols, or other nucleophiles, a large collection of derivatives can be rapidly synthesized. This parallel synthesis approach is a cornerstone of combinatorial chemistry. Furthermore, the pyridazinone ring itself offers additional sites for modification, such as N-alkylation at the N2 position, allowing for the creation of multi-dimensional libraries with complexity built around a central core. nih.gov The use of solid-phase synthesis techniques, where the pyridazinone scaffold is anchored to a resin, can further streamline the purification and handling of these compound libraries. researchgate.net
Natural products often serve as the inspiration for the design of novel molecules. However, the total synthesis of natural products can be complex and inefficient. A common strategy is to synthesize simplified or modified analogs that retain key structural features but are more accessible synthetically. The pyridazinone moiety can act as a bioisosteric replacement for other heterocyclic systems found in natural products.
This compound serves as a valuable intermediate in this context. The pyridazinone core can mimic a portion of a natural product's structure, while the bromoacetyl group provides a reactive site to append side chains or other functionalities that are characteristic of the target natural product. This approach allows researchers to explore structure-activity relationships by systematically modifying the structure of a natural product analog, without making any therapeutic claims.
Development of Fluorescent Probes and Chemosensors Utilizing Derived Structures
The development of molecules that can detect and signal the presence of specific analytes is a significant area of research. Derivatives of pyridazinone have shown considerable promise in the creation of fluorescent probes and chemosensors. nih.govmdpi.com The general design of such sensors involves a receptor unit that selectively binds to an analyte, a signaling unit (fluorophore) that reports the binding event, and a linker connecting the two.
The bromoacetyl group of this compound is an ideal reactive handle for covalently attaching the pyridazinone scaffold to either a known fluorophore or a receptor molecule. Alternatively, the pyridazinone ring itself can be part of a larger, fused conjugated system that is inherently fluorescent.
Research has shown that certain 2-styrylpyridazin-3(2H)-one derivatives can act as fluorescent markers for amyloid-beta (Aβ) aggregates. nih.gov These probes exhibit a significant increase in fluorescence emission upon binding to Aβ aggregates. One such compound demonstrated a high binding affinity (Kd = 1.84 μM) and could selectively stain Aβ plaques in research models. nih.gov Similarly, fused tricyclic systems known as Pyridazino-1,3a,6a-triazapentalenes (PyTAP), which can be synthesized from pyridazinone precursors, exhibit promising fluorescent properties for use in cellular imaging. mdpi.comresearchgate.net These probes can be further functionalized to modulate their spectroscopic properties. mdpi.comresearchgate.net
The table below summarizes key properties of a representative fluorescent probe derived from a pyridazinone scaffold.
| Probe Type | Target Analyte | Key Finding |
| 2-Styrylpyridazin-3(2H)-one | Amyloid-beta (Aβ) aggregates | >10-fold increase in fluorescence emission upon binding to Aβ aggregates. nih.gov |
| Pyridazino-1,3a,6a-triazapentalene | Cellular Imaging Probe | Chemically stable fluorophore successfully used for epifluorescence microscopy in HeLa cells. researchgate.net |
Potential in Polymer and Supramolecular Chemistry Research
The application of this compound extends beyond discrete molecules into the realm of materials science, including polymer and supramolecular chemistry.
As a monomer , the compound possesses multiple reactive sites that could be exploited for polymerization. For example, the bromoacetyl group could be converted to a polymerizable moiety like an acrylate (B77674) through dehydrohalogenation. Alternatively, the di-nitrogen nature of the pyridazinone ring could potentially engage in step-growth polymerization reactions.
In supramolecular chemistry , which relies on non-covalent interactions to form large, ordered assemblies, the pyridazinone core is a compelling structural motif. It contains hydrogen bond donors (N-H) and acceptors (C=O, ring nitrogens), and the aromatic ring can participate in π-π stacking interactions. rsc.org These interactions can be used to direct the self-assembly of molecules into well-defined supramolecular structures. Research has demonstrated the development of folded materials based on linked pyridazinone systems that exhibit fluorescence due to intramolecular π-π stacking. rsc.org
This compound can serve as a key building block or linker in such systems. The bromoacetyl group allows for its covalent attachment to other components of a supramolecular assembly, such as host-guest motifs or biomolecules like oligonucleotides, thereby imparting the specific recognition and assembly properties of the pyridazinone unit to the larger structure. nih.gov
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Detailed NMR spectral data for 6-(2-bromoacetyl)pyridazin-3(2H)-one are not available in published literature.
¹H NMR Spectral Analysis: Chemical Shifts, Coupling Constants, and Multiplicities
Specific chemical shifts, coupling constants, and signal multiplicities for the protons of this compound have not been publicly documented.
¹³C NMR Spectral Analysis: Carbon Environments and Quaternary Carbons
The ¹³C NMR spectral data, which would identify the chemical environments of each carbon atom, including the quaternary carbons, are not available.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Confirmation
There are no available reports of 2D NMR studies (COSY, HSQC, HMBC) that would definitively confirm the atomic connectivity within the this compound molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
While mass spectrometry is a standard method for the analysis of pyridazinone derivatives, specific data for this compound is absent from the accessible literature.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
The exact mass of this compound, as determined by High-Resolution Mass Spectrometry (HRMS), has not been reported.
Fragmentation Pathways and Structural Insights
Without experimental mass spectrometry data, an analysis of the fragmentation pathways and the resulting structural insights for this compound cannot be performed.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its key structural features, notably the two distinct carbonyl groups and the carbon-bromine bond.
Carbonyl Stretch Frequencies (Ketone and Amide)
The molecular structure of this compound contains two carbonyl (C=O) groups in different chemical environments, which are expected to absorb at distinct frequencies in the IR spectrum.
Ketone Carbonyl: The first carbonyl is part of the bromoacetyl group, an α-haloketone. The presence of the electronegative bromine atom on the α-carbon tends to increase the frequency of the C=O stretching vibration compared to a simple aliphatic ketone (typically ~1715 cm⁻¹) due to the inductive effect. libretexts.org Therefore, the stretching vibration for this ketone carbonyl is anticipated in the range of 1720–1740 cm⁻¹ .
Amide Carbonyl: The second carbonyl is part of the pyridazin-3(2H)-one ring, which is a cyclic amide (or lactam). The carbonyl group in this ring is conjugated with the C=C double bond, which delocalizes the pi-electrons and weakens the C=O bond. This conjugation effect typically lowers the stretching frequency. pg.edu.pl For cyclic amides, the C=O stretching band is generally observed in the region of 1670–1690 cm⁻¹ .
The presence of two strong absorption bands in these respective regions would be a clear indication of the compound's bifunctional carbonyl nature.
Table 1: Expected Carbonyl (C=O) Stretching Frequencies
| Functional Group | Environment | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Ketone | α-Bromoacetyl | 1720–1740 |
C-Br Stretching Vibrations
The carbon-bromine (C-Br) bond in the bromoacetyl moiety also gives rise to a characteristic absorption band. The C-Br stretching vibration is typically found in the fingerprint region of the IR spectrum, at lower wavenumbers. For alkyl bromides, this absorption is generally observed in the range of 690–515 cm⁻¹ . orgchemboulder.comscribd.com While this band can sometimes be weak and may overlap with other absorptions in the fingerprint region, its presence would further corroborate the structure of the molecule. orgchemboulder.com
Table 2: Expected C-Br Stretching Frequencies
| Functional Group | Bond Type | Expected Frequency Range (cm⁻¹) |
|---|
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The absorption of UV or visible radiation promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk The structure of this compound contains several chromophores, including the conjugated pyridazinone ring system and the carbonyl groups, which are expected to give rise to characteristic absorption bands.
The primary electronic transitions anticipated for this molecule are:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds with double or triple bonds and conjugated systems. shu.ac.ukubbcluj.ro Due to the conjugated nature of the pyridazinone ring, strong absorptions corresponding to π → π* transitions are expected. These transitions typically have high molar absorptivities (ε values between 1,000 and 10,000 L mol⁻¹ cm⁻¹). shu.ac.uk
n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital. shu.ac.ukubbcluj.ro Both the ketone and amide carbonyl groups possess lone pairs on the oxygen atom, making n → π* transitions possible. These transitions are generally of lower intensity (ε values from 10 to 100 L mol⁻¹ cm⁻¹) compared to π → π* transitions and occur at longer wavelengths. shu.ac.uk
Studies on various pyridazine (B1198779) derivatives confirm that their electronic absorption spectra typically display intramolecular charge transfer bands (π → π*) in the UV region, indicating π-electron delocalization across the conjugated system. uminho.pt The exact position of the absorption maximum (λmax) is influenced by the specific substituents on the ring and the solvent used.
Table 3: Expected Electronic Transitions
| Transition Type | Description | Expected Wavelength Region |
|---|---|---|
| π → π* | Electron excitation from π to π* orbital in the conjugated pyridazinone system. | Shorter Wavelength (High Energy) |
X-ray Crystallography for Solid-State Structure Determination (if available for related compounds)
While a specific crystal structure for this compound is not publicly available, analysis of closely related pyridazinone derivatives through single-crystal X-ray diffraction provides significant insight into the likely solid-state conformation and intermolecular interactions.
Studies on various substituted pyridazinone and related fused heterocyclic systems, such as pyrrolo[1,2-b]pyridazine and pyridazino[4,5-b]indole, consistently reveal several key structural features:
Planarity: The pyridazinone ring and its fused counterparts tend to adopt a nearly planar conformation. nih.govnih.gov This planarity facilitates π-π stacking interactions between adjacent molecules in the crystal lattice. nih.gov
Intermolecular Interactions: The packing of these molecules in the crystal is often dominated by π-π stacking, with typical interplanar distances around 3.4 Å. nih.gov Additionally, the presence of carbonyl groups and nitrogen atoms allows for the formation of hydrogen bonds (if suitable donors are present) and other weak intermolecular interactions that stabilize the crystal structure.
Conformation: For tricyclic indenopyridazinone derivatives, which are structurally more complex but contain the core pyridazinone ring, a near-planar arrangement of the phenyl and pyridazinone components was found to be a common conformational feature. nih.gov
Based on these findings for related compounds, it can be inferred that this compound would likely exhibit a planar pyridazinone ring in the solid state. The crystal packing would probably be influenced by a combination of dipole-dipole interactions involving the polar carbonyl groups and potential weak hydrogen bonding or halogen bonding involving the bromine atom.
Table 4: Crystallographic Data for a Related Pyrrolo[1,2-b]pyridazine Derivative
| Parameter | 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine nih.gov |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8568(1) |
| b (Å) | 11.0690(3) |
| c (Å) | 26.4243(7) |
| β (°) | 92.777(1) |
| Z | 4 |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine |
| Indenopyridazinone |
| Pyridazino[4,5-b]indole |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 6-(2-bromoacetyl)pyridazin-3(2H)-one, DFT calculations can provide valuable insights into its behavior in chemical reactions.
A recent study on a series of novel pyridazinone derivatives using DFT with the B3LYP/6-31++G(d,p) level of theory offers a framework for understanding the electronic properties of similar compounds. mdpi.comresearchgate.net Although specific calculations for this compound are not available in the literature, the data from structurally related compounds allow for a qualitative and comparative analysis.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive.
For the purpose of this article, we will consider a representative pyridazinone derivative from the study by Daoui et al. (2023) to illustrate the typical FMO properties of this class of compounds. mdpi.comresearchgate.net The HOMO is generally distributed over the pyridazinone ring and the substituent at the 6-position, while the LUMO is also delocalized across the main heterocyclic scaffold. The presence of the electron-withdrawing bromoacetyl group in this compound is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted pyridazinone. The bromine atom, being a good leaving group, will also influence the localization and energy of the LUMO, making the acetyl carbon a potent electrophilic site.
Table 1: Representative Frontier Molecular Orbital Data for a Substituted Pyridazinone Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.1 |
| Energy Gap (ΔE) | 4.4 |
Note: The data in this table is illustrative and based on a structurally similar pyridazinone derivative. The actual values for this compound may vary.
Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. wuxiapptec.comresearchgate.netproteopedia.orgchemrxiv.org In an MEP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Regions of positive electrostatic potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.net
For this compound, the MEP map is expected to show a significant region of negative potential around the carbonyl oxygen of the pyridazinone ring and the carbonyl oxygen of the acetyl group. The nitrogen atoms of the pyridazinone ring will also contribute to the negative potential. Conversely, the hydrogen atom attached to the nitrogen in the pyridazinone ring and the methylene (B1212753) protons of the bromoacetyl group are expected to be in regions of positive potential. The carbon atom of the carbonyl group in the bromoacetyl moiety will be a prominent electrophilic site, indicated by a region of positive potential.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis-like structures). NBO analysis can reveal information about hybridization, bond orders, and intramolecular interactions such as hyperconjugation.
Table 2: Illustrative Natural Bond Orbital (NBO) Analysis Data for a Substituted Pyridazinone
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N2 | π(C3-C4) | 25.5 |
| LP(1) O1 | π(C5-C6) | 18.2 |
| π(C5-C6) | π*(C3-C4) | 20.1 |
Note: This table presents hypothetical E(2) stabilization energies from second-order perturbation theory analysis in NBO for a representative pyridazinone to illustrate the concept of intramolecular charge transfer. LP denotes a lone pair, and π denotes an antibonding pi orbital.*
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with other molecules, such as solvent molecules or biological macromolecules. mdpi.comresearchgate.net
A simulation would typically place the molecule in a box of solvent (e.g., water) and solve Newton's equations of motion for all atoms in the system. This allows for the exploration of the molecule's conformational landscape, identifying the most stable conformations and the energy barriers between them. The bromoacetyl side chain, in particular, will have rotational freedom, and MD simulations can determine the preferred orientations of this group relative to the pyridazinone ring.
Furthermore, MD simulations can be used to study the intermolecular interactions between this compound and its environment. For example, the simulations can reveal the structure of the solvation shell around the molecule, identifying which parts of the molecule form hydrogen bonds with water and which parts have hydrophobic interactions. If the molecule is a potential drug candidate, MD simulations can be used to model its binding to a target protein, providing a dynamic view of the binding process and the stability of the protein-ligand complex.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products via transition states. For this compound, a key reaction of interest is nucleophilic substitution at the α-carbon of the bromoacetyl group, given that bromide is a good leaving group.
Theoretical calculations can be used to model the reaction pathway of a nucleophile attacking this electrophilic carbon. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This provides a quantitative measure of the reaction rate. The geometry of the transition state can also provide insights into the stereochemistry of the reaction.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov At the molecular level, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are employed to investigate the binding modes of a series of related compounds to a biological target. nih.gov
For pyridazinone derivatives, which are known to exhibit a wide range of biological activities, computational SAR studies can provide valuable insights for the design of more potent and selective compounds. nih.govnih.gov Molecular docking simulations can be used to predict the binding orientation of different pyridazinone analogs within the active site of a target protein. nih.govmdpi.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the binding affinity.
By comparing the docking poses and interaction patterns of a series of pyridazinone derivatives with their experimentally determined biological activities, a SAR can be established. For example, a study on pyridazinone derivatives as PDE4 inhibitors used molecular docking to rationalize the observed SAR, finding that a hydrogen bond donor function on the pyridazinone ring was optimal for affinity. nih.gov
In the case of this compound, the bromoacetyl group could act as a reactive handle for covalent inhibition of a target protein. Computational SAR studies could explore how modifications to the pyridazinone core or the bromoacetyl group would affect the binding affinity and the reactivity towards a specific nucleophilic residue in the active site.
Future Research Directions and Unexplored Avenues
Development of Green Chemistry Approaches for Synthesis
The pursuit of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the development of green approaches for the synthesis of 6-(2-bromoacetyl)pyridazin-3(2H)-one, moving away from conventional methods that may involve hazardous reagents and significant waste generation.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. vulcanchem.com Investigating the microwave-assisted synthesis of this compound could offer a more energy-efficient route. A potential pathway could involve the microwave-promoted Friedel-Crafts acylation of a suitable pyridazinone precursor followed by bromination.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by promoting mass transfer and generating localized high temperatures and pressures. The synthesis of pyridazinone derivatives has been shown to be facilitated by ultrasonic irradiation, suggesting that the synthesis of this compound could also benefit from this green technique.
Solvent-Free and Water-Based Reactions: Exploring solvent-free reaction conditions or the use of water as a green solvent would significantly improve the environmental footprint of the synthesis. Research into solid-state reactions or aqueous-phase synthesis of the target compound is a promising and largely unexplored area.
| Green Chemistry Approach | Potential Advantages |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. vulcanchem.com |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder reaction conditions. |
| Solvent-Free/Water-Based Reactions | Reduced waste, improved safety, lower environmental impact. |
Exploration of Novel Catalytic Reactions Involving the Compound
The presence of both an electrophilic bromoacetyl group and a potentially coordinating pyridazinone ring makes this compound an intriguing substrate for various catalytic transformations.
Palladium-Catalyzed Cross-Coupling Reactions: The pyridazine (B1198779) moiety is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. Future work could explore the use of this compound in these reactions to introduce diverse substituents onto the pyridazinone core, creating libraries of novel compounds. The bromoacetyl group could either be protected during these transformations or serve as a subsequent point of diversification.
Catalytic C-H Activation: Direct C-H activation and functionalization of the pyridazinone ring is a highly atom-economical approach to creating more complex molecules. Research into transition-metal-catalyzed C-H activation of this compound could lead to the regioselective introduction of aryl, alkyl, or other functional groups, bypassing the need for pre-functionalized starting materials.
Multicomponent Reactions: The reactive nature of the α-bromoacetyl group makes this compound a prime candidate for use in multicomponent reactions (MCRs). Designing novel MCRs that incorporate this compound could provide rapid access to complex heterocyclic systems with high efficiency and molecular diversity.
Design and Synthesis of Advanced Pyridazine-Containing Architectures
The bifunctional nature of this compound makes it an ideal building block for the synthesis of more complex, fused heterocyclic systems.
Synthesis of Imidazo[1,2-b]pyridazines: A well-established reaction of α-haloketones is their condensation with amino-heterocycles to form fused bicyclic systems. Specifically, the reaction of this compound with various 3-aminopyridazines could yield a diverse range of imidazo[1,2-b]pyridazine (B131497) derivatives. These structures are of interest due to their prevalence in medicinally relevant compounds.
Access to Other Fused Systems: Beyond imidazo[1,2-b]pyridazines, the bromoacetyl moiety can react with a variety of nucleophiles to construct other fused heterocyclic rings. For instance, reaction with thiourea (B124793) or its derivatives could lead to the formation of thiazolo[3,2-b]pyridazinone systems. Exploring the full scope of these cyclization reactions is a key area for future research.
| Target Architecture | Synthetic Strategy |
| Imidazo[1,2-b]pyridazines | Condensation with 3-aminopyridazines. |
| Thiazolo[3,2-b]pyridazinones | Reaction with thiourea or related nucleophiles. |
| Other Fused Heterocycles | Exploration of reactions with various binucleophiles. |
Integration into Supramolecular Assemblies and Functional Materials (academic context)
The structural features of this compound suggest its potential as a versatile component in the construction of supramolecular assemblies and functional materials.
Ligand Design for Metal-Organic Frameworks (MOFs): The pyridazinone ring, with its nitrogen and oxygen atoms, can act as a coordinating ligand for metal ions. By modifying the bromoacetyl group with carboxylic acids or other coordinating functionalities, this compound can be transformed into a building block for metal-organic frameworks (MOFs). The properties of these MOFs, such as porosity and catalytic activity, could be tuned by the choice of metal and the specific functionalization of the pyridazinone ligand.
Supramolecular Cages and Assemblies: The directional bonding capabilities of the pyridazinone ring, combined with the potential for covalent modification at the bromoacetyl position, make this compound a candidate for the construction of discrete supramolecular structures like molecular cages and macrocycles. These assemblies could have applications in host-guest chemistry, molecular recognition, and catalysis.
Functional Polymers: The bromoacetyl group can serve as an initiation site for controlled radical polymerization techniques or as a reactive handle for post-polymerization modification. This opens up the possibility of incorporating the pyridazinone moiety into polymer backbones or as pendant groups, leading to the development of functional materials with tailored optical, electronic, or recognition properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
